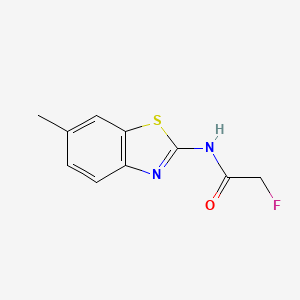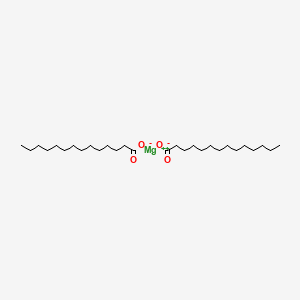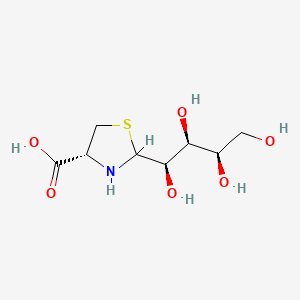
3-methylbutyl 2,2-dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbutyl 2,2-dichloroacetate is an organic compound with the molecular formula C7H12Cl2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichloroacetate group attached to a 3-methylbutyl chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 2,2-dichloroacetate typically involves the reaction of 3-methylbutanol (also known as isoamyl alcohol) with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methylbutanol+dichloroacetyl chloride→3-methylbutyl 2,2-dichloroacetate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-methylbutyl 2,2-dichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-methylbutanol and dichloroacetic acid.
Substitution: The chlorine atoms in the dichloroacetate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: 3-methylbutanol and dichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-methylbutyl 2,2-dichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavors due to its ester structure.
Mécanisme D'action
The mechanism of action of 3-methylbutyl 2,2-dichloroacetate involves its interaction with specific molecular targets. For instance, the dichloroacetate group can inhibit enzymes such as pyruvate dehydrogenase kinase, leading to alterations in metabolic pathways. This inhibition can affect cellular energy production and has been studied for its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoamyl acetate: Similar ester structure but lacks the dichloroacetate group.
Dichloroacetic acid: Contains the dichloroacetate group but lacks the ester linkage with 3-methylbutyl.
Uniqueness
3-methylbutyl 2,2-dichloroacetate is unique due to the combination of the 3-methylbutyl chain and the dichloroacetate group. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other related compounds .
Propriétés
Numéro CAS |
37587-83-0 |
|---|---|
Formule moléculaire |
C7H12Cl2O2 |
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
3-methylbutyl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)3-4-11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
UQQSGXRKRFDREY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)


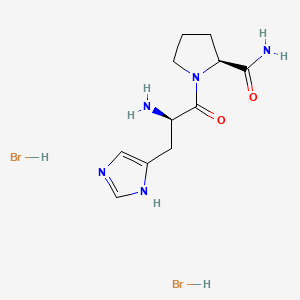
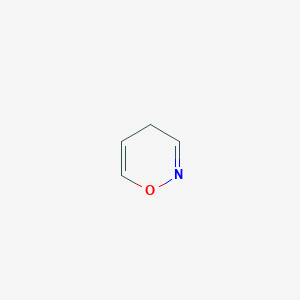

![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

